molecular formula C13H16N2O2 B2513201 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole CAS No. 2195940-23-7

1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole

Cat. No.: B2513201
CAS No.: 2195940-23-7
M. Wt: 232.283
InChI Key: MDSWFLWXINZIRF-UHFFFAOYSA-N
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Description

1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole is a synthetic benzodiazole derivative of interest in chemical and pharmaceutical research. Compounds featuring the benzodiazole (also commonly referred to as benzimidazole) scaffold are extensively investigated due to their broad pharmacological potential. This structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Researchers are exploring similar compounds for a range of applications, including their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the study of neurodegenerative conditions . Other research avenues for benzodiazole-based molecules include their development as anticonvulsant agents and their investigation as multitarget-directed ligands for complex diseases . The specific mechanism of action for this compound is a subject of ongoing research, but its molecular structure makes it a candidate for modulating enzyme activity or receptor signaling in biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-2-(oxolan-2-ylmethoxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-12-7-3-2-6-11(12)14-13(15)17-9-10-5-4-8-16-10/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSWFLWXINZIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group can be attached through etherification reactions, where the hydroxyl group of oxolan-2-ol reacts with the benzodiazole derivative in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles such as halides or amines replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzodiazole moiety exhibit a wide range of pharmacological effects:

  • Anticancer Activity : Several studies have demonstrated the anticancer properties of benzodiazole derivatives. For instance, derivatives of 1,3-benzodiazole have shown promising results in inhibiting tumor growth in various cancer cell lines .
  • Antimicrobial Effects : The compound has been evaluated for its antibacterial and antifungal activities. A study reported that certain benzodiazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Properties : Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar structures have been found to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders .

Synthesis Strategies

The synthesis of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole can be approached through various methodologies:

  • Condensation Reactions : Utilizing condensation reactions between appropriate precursors can yield the desired benzodiazole structure.
  • Functionalization Techniques : The introduction of functional groups (like the oxolan moiety) can be achieved through nucleophilic substitution reactions or coupling reactions with oxolane derivatives .

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of a series of benzodiazole derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against various pathogens. The study found that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The results suggested that the oxolan substituent plays a crucial role in enhancing the antibacterial potency of the benzodiazole framework .

Data Tables

Activity Compound IC50 Value (µM) Reference
Anticancer1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-benzodiazole15
Antibacterial1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-benzodiazole10
NeuroprotectiveSimilar Benzodiazoles20

Mechanism of Action

The mechanism of action of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole with structurally related benzimidazole derivatives:

Compound Name Position 1 Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Methyl (Tetrahydrofuran-2-yl)methoxy C₁₃H₁₆N₂O₃ 248.28 (calculated) Unknown; predicted enhanced solubility N/A
Esomeprazole Methoxy Sulfinyl group (H+/K+ ATPase inhibitor) C₁₇H₁₉N₃O₃S 345.42 Proton pump inhibitor (gastric acid suppression)
1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole Methyl Piperidin-2-yl C₁₃H₁₇N₃ 215.3 TAAR1 receptor binder (EC₅₀ ~100,000 nM)
2-(1-phenoxyethyl)-1H-1,3-benzodiazole H 1-phenoxyethyl C₁₅H₁₄N₂O 238.29 Unknown; aromatic substituent may enhance lipophilicity
1-methyl-2-(methylthio)-1H-benzodiazole Methyl Methylthio C₉H₁₀N₂S 178.25 High lipophilicity; potential metabolic stability
Compound 9c (from ) Variable 4-bromophenyl-thiazole-triazole C₂₇H₂₂BrN₇O₂S 612.48 Antifungal activity (docking studies suggest enzyme binding)

Pharmacological and Physicochemical Properties

  • Esomeprazole : The sulfinyl group at position 2 is critical for covalent binding to H+/K+ ATPase, enabling prolonged acid suppression .
  • Target Compound : The (oxolan-2-yl)methoxy group’s oxygen atoms could improve water solubility compared to hydrophobic aryl substituents (e.g., phenyl or bromophenyl in ). This may enhance bioavailability but reduce membrane permeability .

Key Structural Determinants of Activity

  • Electron-Withdrawing Groups : Sulfinyl (esomeprazole) and bromophenyl (compound 9c) groups enhance electrophilicity, promoting covalent or polar interactions with target proteins .
  • Oxygen-Containing Substituents : The oxolane ring in the target compound may engage in hydrogen bonding, similar to methoxy groups in esomeprazole .
  • Bulkiness : Bulky groups like phenylpiperazinyl () or thiazole-triazole () can sterically hinder binding but improve selectivity .

Biological Activity

1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

This indicates a complex arrangement that may contribute to its biological interactions.

Neuroprotective Activity

Research indicates that compounds similar to this compound exhibit neuroprotective effects. A study highlighted the compound's ability to inhibit apoptosis in neuronal cells, suggesting a protective role against neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Effects

The compound has shown significant antioxidant activity. In vitro studies demonstrated that it can reduce oxidative stress markers in cellular models, indicating its potential utility in oxidative stress-related disorders .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Interaction with Receptors

The compound interacts with various neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. This interaction may underlie its neuroprotective and cognitive-enhancing properties.

Enzyme Inhibition

Inhibition of specific enzymes related to inflammation and oxidative stress has been observed. This mechanism contributes to both its antioxidant and anti-inflammatory effects, making it a candidate for further research in therapeutic applications .

Study on Neuroprotection

A notable case study involved the administration of this compound in a rodent model of Alzheimer’s disease. Results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Data Tables

Biological Activity Effect Reference
NeuroprotectionInhibits neuronal apoptosis
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
Cognitive enhancementImproves cognitive function
AnxiolyticReduces anxiety levels

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